4-Chloro-2-(difluoromethoxy)phenol
Description
Significance of Aryl Difluoromethyl Ethers in Contemporary Chemical and Biological Sciences
Aryl difluoromethyl ethers, a class of compounds to which 4-Chloro-2-(difluoromethoxy)phenol belongs, have garnered considerable attention in recent years. nih.gov Their prominence stems from the unique properties imparted by the difluoromethoxy (OCF₂H) group. This functional group is recognized for its ability to enhance the metabolic stability of molecules, particularly against oxidation by cytochrome P450 enzymes in the liver. nih.gov This improved stability, coupled with the potential for similar or enhanced biological activity compared to their non-fluorinated counterparts, makes aryl difluoromethyl ethers attractive structural motifs in the design of new therapeutic agents and other bioactive molecules. nih.gov
The synthesis of aryl difluoromethyl ethers has been an area of active research, with various methods being developed to facilitate their construction. nih.govacs.org These synthetic advancements have made this class of compounds more accessible for investigation, leading to their incorporation into a range of biologically active molecules, including enzyme inhibitors and antimicrobial agents. nih.gov
Overview of the Phenol (B47542) Scaffold in Synthetic and Medicinal Chemistry
The phenol moiety is a fundamental building block in the world of chemistry, found in a vast array of natural products and synthetic compounds. acs.orgnsf.gov Its prevalence is a testament to its versatile chemical reactivity and its ability to participate in crucial biological interactions. In medicinal chemistry, the phenol group is a recurring motif in numerous approved pharmaceuticals, including 55 compounds on the World Health Organization's list of essential medicines. acs.org
The utility of the phenol scaffold is multifaceted. It can act as a hydrogen bond donor and acceptor, a key feature for molecular recognition at biological targets. researchgate.net Furthermore, its aromatic nature allows for a variety of chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties. nsf.gov However, the presence of a phenol group can also present challenges in drug development, such as rapid metabolism and potential toxicity. nih.gov This has led to the exploration of bioisosteric replacements for the phenolic hydroxyl group to optimize drug-like properties. researchgate.netnih.gov
Research Context of Halogenated and Fluorinated Phenols
The introduction of halogen atoms, particularly fluorine and chlorine, onto a phenol ring can significantly alter the compound's physical, chemical, and biological properties. Halogenated organic compounds have been extensively manufactured and utilized in various applications, leading to their widespread presence in the environment. nih.gov This has prompted significant research into their behavior and effects. nih.gov
In the context of medicinal chemistry, halogenation is a common strategy to enhance the potency and metabolic stability of drug candidates. nih.gov Fluorinated phenols, in particular, are of great interest. The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's electronic distribution, acidity, and conformational preferences. researchgate.net The incorporation of fluorine can also improve membrane permeability and metabolic resistance. researchgate.net The study of halogenated and fluorinated phenols is therefore a crucial aspect of modern drug discovery and development.
Unique Characteristics and Bioisosteric Potential of the Difluoromethoxy Group
The difluoromethoxy group (OCF₂H) possesses a unique combination of properties that make it a valuable substituent in medicinal chemistry. researchgate.netresearchgate.net It is considered a bioisostere of several common functional groups, including the hydroxyl, thiol, and even methyl groups. researchgate.netresearchgate.net Bioisosterism, the strategy of replacing one functional group with another that has similar spatial and electronic characteristics, is a powerful tool for optimizing the properties of bioactive molecules. researchgate.netnih.gov
A key feature of the difluoromethoxy group is its ability to act as a "lipophilic hydrogen bond donor." researchgate.net The highly polarized C-H bond within the CF₂H moiety can participate in hydrogen bonding interactions, which can enhance binding affinity to biological targets. researchgate.net This, combined with its increased lipophilicity compared to a hydroxyl group, can lead to improved cell membrane permeability and bioavailability. researchgate.net The metabolic stability of the difluoromethoxy group further adds to its appeal as a valuable component in the design of novel drug candidates. nih.govresearchgate.net
| Characteristic | Description |
| Bioisosterism | Can act as a replacement for hydroxyl, thiol, and methyl groups. researchgate.netresearchgate.net |
| Lipophilic Hydrogen Bond Donor | The polarized C-H bond can form hydrogen bonds, enhancing binding affinity. researchgate.net |
| Increased Lipophilicity | More lipophilic than a hydroxyl group, potentially improving membrane permeability. researchgate.net |
| Metabolic Stability | Resistant to metabolic degradation, particularly oxidative processes. nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXULNQDTMIWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2 Difluoromethoxy Phenol and Its Analogues
Strategies for Difluoromethyl Ether Formation on Phenolic Substrates
The introduction of a difluoromethyl group onto a phenolic oxygen is a key step in the synthesis of the target compound. Various methods have been developed to achieve this transformation, with difluorocarbene-mediated reactions being a prominent approach.
Difluorocarbene-Mediated Difluoromethylation of Phenols
A widely utilized and effective method for the formation of aryl difluoromethyl ethers is through the reaction of phenols with difluorocarbene (:CF2). orgsyn.orgrsc.orgorgsyn.org This highly reactive intermediate can be generated from various precursors and efficiently trapped by phenoxides. orgsyn.orgorgsyn.org
Sodium chlorodifluoroacetate (ClCF2COONa) is a commonly employed, commercially available, and relatively stable precursor for generating difluorocarbene. orgsyn.orgorgsyn.org Its use is advantageous due to its solid nature, ease of handling, and lower environmental impact compared to gaseous reagents. orgsyn.org The thermal decarboxylation of sodium chlorodifluoroacetate generates difluorocarbene in situ. orgsyn.orgorgsyn.org
Other reagent systems for generating difluorocarbene include diethyl bromodifluoromethylphosphonate, which undergoes facile P-C bond cleavage upon basic hydrolysis to form the difluorocarbene intermediate. cas.cn Additionally, S-(difluoromethyl)sulfonium salts have been developed as bench-stable difluorocarbene precursors for the difluoromethylation of phenols. acs.org
| Precursor Compound | Activation Method | Key Advantages |
|---|---|---|
| Sodium Chlorodifluoroacetate | Thermal Decarboxylation | Commercially available, stable solid, lower environmental impact. orgsyn.org |
| Diethyl Bromodifluoromethylphosphonate | Basic Hydrolysis | Highly efficient, mild reaction conditions. cas.cn |
| S-(Difluoromethyl)sulfonium Salt | Base-mediated | Bench-stable solid. acs.org |
The generally accepted mechanism for the difluoromethylation of phenols using a difluorocarbene precursor like sodium chlorodifluoroacetate involves several key steps. orgsyn.orgorgsyn.org First, the phenol (B47542) is deprotonated by a base to form a more nucleophilic phenoxide anion. orgsyn.org Concurrently, the precursor undergoes a transformation (e.g., thermal decarboxylation for sodium chlorodifluoroacetate) to generate the electrophilic difluorocarbene. orgsyn.orgorgsyn.org The electron-rich phenoxide then acts as a nucleophile, attacking the electron-deficient carbon of the difluorocarbene. orgsyn.org This trapping of the difluorocarbene by the phenoxide results in the formation of a difluoromethoxide intermediate, which is subsequently protonated to yield the final aryl difluoromethyl ether product. orgsyn.org
The reaction is typically carried out in a suitable solvent such as DMF, and the choice of base (e.g., cesium carbonate) is crucial for the efficient generation of the phenoxide. orgsyn.orgorgsyn.org
Alternative Selective Fluorination Approaches (e.g., using HF)
Beyond difluorocarbene-based methods, other strategies exist for the fluorination of phenolic compounds. Deoxyfluorination of phenols offers a direct route to aryl fluorides. Reagents such as poly[hydrogen fluoride] salts, for instance, 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium poly[hydrogen fluoride], have been developed for this purpose. organic-chemistry.orgnih.gov These reagents can convert electron-deficient phenols into the corresponding aryl fluorides in the presence of a base like DBU. organic-chemistry.orgnih.gov While this method directly forms a C-F bond on the aromatic ring rather than a difluoromethoxy group, it represents an important strategy in the broader context of synthesizing fluorinated aromatic compounds.
Another approach involves a two-step process of O-carboxydifluoromethylation followed by decarboxylative fluorination. cas.cn In this method, a phenol is first reacted with a reagent like sodium bromodifluoroacetate to form an aryloxydifluoroacetic acid intermediate. cas.cn This intermediate is then subjected to a silver-catalyzed decarboxylative fluorination using a fluorine source such as Selectfluor II to yield the aryl trifluoromethyl ether. cas.cn
Environmentally Conscious Water-Phase Synthetic Protocols
Efforts to develop more environmentally benign synthetic methods have led to the exploration of aqueous media for fluorination reactions. While many fluorination reactions are traditionally carried out in organic solvents, protocols utilizing water as a solvent are gaining attention. For instance, the synthesis of 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium salts, which are precursors to deoxyfluorination reagents, can be performed in aqueous media. organic-chemistry.orgnih.gov The development of fluorination reactions that can be conducted in water or in the presence of water offers significant advantages in terms of reducing the use of volatile organic solvents. researchgate.net
Installation of Halogen Substituents on the Phenol Ring
The synthesis of 4-Chloro-2-(difluoromethoxy)phenol requires the presence of a chlorine atom at a specific position on the phenol ring. The installation of halogen substituents is typically achieved through electrophilic aromatic substitution reactions. masterorganicchemistry.com
Chlorination Reactions of Phenolic Precursors
The direct chlorination of a phenolic precursor, such as 2-(difluoromethoxy)phenol, is a primary method for synthesizing the target compound. This reaction is a type of electrophilic aromatic substitution. The hydroxyl (-OH) group of the phenol is a strongly activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles like the chlorine cation (Cl+).
The chlorination of phenols generally proceeds through a stepwise substitution mechanism, targeting the positions ortho and para to the hydroxyl group. nih.gov For a precursor like 2-(difluoromethoxy)phenol, the hydroxyl group directs incoming electrophiles to the 4- and 6-positions. The reaction can be carried out using various chlorinating agents, including elemental chlorine or sulfuryl chloride. google.comgoogle.com The choice of solvent and temperature can significantly influence the outcome and selectivity of the reaction. google.com
Regioselectivity in Halogenation Processes
Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a critical aspect of synthesizing this compound. The substitution pattern on the aromatic ring is determined by the directing effects of the existing functional groups: the hydroxyl (-OH) and the difluoromethoxy (-OCHF2) groups.
Hydroxyl Group (-OH): As a powerful activating group, the -OH group directs incoming electrophiles to the positions ortho and para to it.
In the case of 2-(difluoromethoxy)phenol, the powerful activating effect of the hydroxyl group dominates. It strongly directs the incoming chlorine atom to the vacant para position (position 4), leading to the desired product, this compound. The other ortho position (position 6) is also activated, but substitution at the para position is often favored, leading to high regioselectivity.
Multi-Step Synthesis Pathways for Complex Analogues
Creating more complex molecules that incorporate the 4-chloro-2-(difluoromethoxy)phenyl scaffold often requires multi-step synthetic sequences. These pathways allow for the precise installation of various functional groups.
Sequential Nitration and Difluoromethylation Approaches
A versatile strategy for synthesizing complex analogues involves the sequential introduction of key functional groups. For instance, a synthetic route could begin with a substituted phenol, followed by nitration to introduce a nitro (-NO2) group. The nitro group can serve as a directing group itself or be chemically modified (e.g., reduced to an amine) in a later step.
The crucial difluoromethylation step, which introduces the -OCHF2 group, is often achieved using a difluorocarbene precursor. A common and effective reagent for this transformation is sodium 2-chloro-2,2-difluoroacetate (ClCF2CO2Na). orgsyn.orgorgsyn.org When heated, this salt undergoes thermal decarboxylation to generate difluorocarbene (:CF2), a highly reactive electrophile. orgsyn.orgorgsyn.org In the presence of a base like cesium carbonate, the phenolic precursor is deprotonated to form a phenoxide ion. This nucleophilic phenoxide then traps the electrophilic difluorocarbene to form the desired aryl difluoromethyl ether. orgsyn.orgorgsyn.org This method is valued for its operational simplicity and the use of a stable, readily available carbene source. orgsyn.org
Incorporation into Larger Molecular Architectures
The this compound moiety serves as a valuable building block for constructing larger, more complex molecules, particularly in the development of new pharmaceutical and agrochemical agents. Its functional groups—the hydroxyl group and the chlorinated aromatic ring—provide reactive handles for further chemical modifications.
One common strategy is the SNAr (Nucleophilic Aromatic Substitution) reaction, where the phenol's hydroxyl group acts as a nucleophile. For example, it can be reacted with other aromatic systems, such as fluoronitrobenzene or chloronitropyridine derivatives, to form diaryl ethers. nih.gov Following the formation of the ether linkage, other functional groups on the newly introduced ring, like a nitro group, can be reduced to an amine and subsequently acylated to form amides, leading to complex structures with potential biological activity. nih.gov Another approach involves reacting the phenol with hydroquinone to create pyridyloxyphenol intermediates, which can then be further functionalized. epo.org
Optimization of Synthetic Conditions and Process Chemistry
To ensure efficient and scalable synthesis, the optimization of reaction conditions is paramount. This involves careful selection of catalysts, solvents, temperature, and reaction times to maximize yield and purity while minimizing side products.
Catalyst Selection and Reaction Parameter Control
The choice of catalyst and reaction parameters is critical in both the chlorination and difluoromethylation steps.
For chlorination , while the reaction can proceed without a catalyst, Lewis acids can be employed. The selection of the solvent is also crucial; options range from glacial acetic acid to chlorinated hydrocarbons like methylene chloride or dimethylformamide (DMF), depending on the specific chlorinating agent and desired selectivity. google.com Temperature control is essential to prevent over-chlorination and the formation of undesired isomers. google.com
In the difluoromethylation reaction using sodium chlorodifluoroacetate, parameter control is well-documented. The reaction typically requires a base to generate the phenoxide nucleophile, with cesium carbonate being a common choice. orgsyn.org The solvent system often consists of dry DMF with a small amount of water. orgsyn.orgorgsyn.org The reaction is performed at elevated temperatures, often around 120 °C, to facilitate the thermal decarboxylation of the difluorocarbene precursor. orgsyn.org Monitoring the reaction progress, for instance by Thin-Layer Chromatography (TLC), allows for precise determination of the optimal reaction time, which is typically a few hours. orgsyn.orgorgsyn.org
Table 1: Optimized Conditions for a Representative Difluoromethylation Reaction This interactive table summarizes the typical parameters used in the synthesis of an aryl difluoromethyl ether from a phenolic precursor.
| Parameter | Condition | Rationale | Source |
| Difluorocarbene Source | Sodium 2-chloro-2,2-difluoroacetate | Stable, commercially available, and effective precursor. | orgsyn.orgorgsyn.org |
| Base | Cesium Carbonate (Cs2CO3) | Effectively deprotonates the phenol to form the nucleophilic phenoxide. | orgsyn.org |
| Solvent | Dry DMF and Water | Provides a suitable medium for the reaction components. | orgsyn.orgorgsyn.org |
| Temperature | 120 °C | Promotes thermal decarboxylation to generate difluorocarbene. | orgsyn.org |
| Reaction Time | ~2 hours | Sufficient time for the reaction to reach completion, monitored by TLC. | orgsyn.org |
Monitoring of Reaction Progress and Yield Optimization
The successful synthesis of this compound and its analogues relies on careful monitoring of the reaction progress and systematic optimization of various parameters to maximize the product yield. The progress of the difluoromethoxylation reaction is commonly monitored by Thin Layer Chromatography (TLC). For instance, in the synthesis of a related compound, 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one, the reaction is monitored by TLC analysis on silica gel using an eluent of 1:2 ethyl acetate:hexanes. In this system, the starting material, 1-(3-chloro-4-hydroxyphenyl)ethan-1-one, has a retention factor (Rf) of 0.3, while the desired product shows an Rf of 0.5. Visualization of the TLC plate under a UV lamp (254 nm) allows for a clear distinction between the starting material and the product, enabling the reaction to be tracked to completion.
Yield optimization is a critical aspect of the synthetic methodology. Several factors can be manipulated to enhance the yield of the desired product. These include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. The following table illustrates the optimization of reaction conditions for the synthesis of a structural analogue, aryl 2-bromo-2-chloro-1,1-difluoroethyl ether, which provides insights into the key parameters that would also be crucial for optimizing the synthesis of this compound. nih.gov
| Entry | Base | Solvent | Temperature (°C) | Equivalents of Reagent | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | THF | Room Temp | 2.0 | 39 |
| 2 | NaH | THF | Room Temp | 2.5 | 55 |
| 3 | NaH | THF | Room Temp | 4.0 | 68 |
| 4 | NaH | Dioxane | Room Temp | 4.0 | 45 |
| 5 | NaH | DMF | Room Temp | 4.0 | 25 |
| 6 | KOH | THF | 60 | 2.0 | 74 |
| 7 | Cs2CO3 | THF | 60 | 2.0 | 65 |
| 8 | K2CO3 | THF | 60 | 2.0 | 58 |
As indicated in the table, the selection of the base and solvent, along with the reaction temperature and stoichiometry of the difluoromethylating agent, significantly influences the product yield. For example, changing the base from sodium hydride (NaH) to potassium hydroxide (KOH) and increasing the temperature resulted in a notable improvement in the yield. nih.gov Similarly, the choice of solvent plays a crucial role, with tetrahydrofuran (THF) proving to be more effective than dioxane or dimethylformamide (DMF) in this specific analogue synthesis. nih.gov These findings underscore the importance of a systematic approach to optimizing reaction conditions to achieve the highest possible yield of this compound.
Analytical Techniques for Reaction Monitoring and Product Purity Assessment
A suite of analytical techniques is employed to monitor the progress of the synthesis and to assess the purity of the final product, this compound. These methods provide critical information on the identity, purity, and structure of the compound.
Chromatographic Methods:
Thin Layer Chromatography (TLC): As mentioned previously, TLC is a rapid and effective tool for monitoring the real-time progress of the reaction, allowing for the qualitative assessment of the consumption of starting materials and the formation of the product.
Gas Chromatography (GC): Gas chromatography is a powerful technique for assessing the purity of phenolic compounds. For the analysis of this compound, a GC system equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) can be utilized. The choice of detector may depend on the desired sensitivity and the potential for derivatization. To enhance volatility and improve chromatographic separation, phenols can be derivatized prior to analysis. Common derivatizing agents include diazomethane to form methylated phenols (anisoles) or pentafluorobenzyl bromide (PFBBr) to create pentafluorobenzyl ethers. The use of a low polarity silarylene phase column, comparable to a 5% diphenyl/95% dimethyl polysiloxane phase, has been shown to provide excellent performance for the analysis of phenols and chlorinated phenols. thermofisher.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for the structural elucidation and purity assessment of this compound.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, 4-(4-chlorophenyl)diazenyl)phenol, the aromatic protons appear in the range of 6.94–7.88 ppm, and the phenolic hydroxyl proton appears as a singlet at 5.27 ppm. actachemicamalaysia.com For this compound, one would expect to see characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and a distinct signal for the proton of the difluoromethoxy group, which would likely appear as a triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 4-(4-chlorophenyl)diazenyl)phenol, the aromatic carbons resonate at 116, 124, 125, 129, 136, 147, 151, and 158 ppm. actachemicamalaysia.com For this compound, the carbon of the difluoromethoxy group would exhibit a characteristic triplet splitting pattern due to coupling with the two fluorine atoms.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural confirmation. The predicted monoisotopic mass of this compound is 193.99461 Da. uni.lu In the mass spectrum, one would expect to observe the molecular ion peak ([M]⁺) and characteristic fragment ions resulting from the loss of specific groups. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the mass spectrum, providing further confirmation of the compound's identity. Predicted m/z values for various adducts are presented in the table below. uni.lu
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 195.00189 |
| [M+Na]⁺ | 216.98383 |
| [M-H]⁻ | 192.98733 |
| [M]⁺ | 193.99406 |
The combination of these chromatographic and spectroscopic techniques provides a comprehensive analytical workflow for monitoring the synthesis of this compound and ensuring the high purity of the final product.
Chemical Reactivity and Derivatization of 4 Chloro 2 Difluoromethoxy Phenol
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) reactions on 4-Chloro-2-(difluoromethoxy)phenol are directed by the existing substituents. Given that the hydroxyl group is a more potent activating group than the difluoromethoxy and chloro groups, electrophilic attack is predominantly directed to the positions ortho and para to the hydroxyl group. With the para position occupied by the chlorine atom, substitution is expected to occur at the ortho positions (C6 and C2). The difluoromethoxy group at C2 will sterically hinder attack at this position to some extent, suggesting that the C6 position is a likely site for substitution.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with nitric acid in the presence of a sulfuric acid catalyst is expected to introduce a nitro group onto the aromatic ring, likely at the C6 position.
Halogenation: The introduction of a bromine or chlorine atom can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.
Sulfonation: Treatment with fuming sulfuric acid would lead to the introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Reactions: Both alkylation and acylation are plausible. However, the phenolic hydroxyl group can coordinate with the Lewis acid catalyst, potentially deactivating the ring and leading to side reactions like O-acylation. orgsyn.org
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 4-Chloro-2-(difluoromethoxy)-6-nitrophenol |
| Bromination | Br₂, FeBr₃ | 6-Bromo-4-chloro-2-(difluoromethoxy)phenol |
| Sulfonation | SO₃, H₂SO₄ | 5-Chloro-3-(difluoromethoxy)-2-hydroxybenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-chloro-6-(difluoromethoxy)phenol and/or O-acylated product |
Nucleophilic Substitution of the Chloro Group and Derivative Synthesis
Nucleophilic aromatic substitution (SₙAr) of the chloro group in this compound is generally difficult under standard conditions. nih.govlibretexts.org The aromatic ring is not sufficiently activated towards nucleophilic attack. For SₙAr to proceed, the presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the chlorine is typically required to stabilize the intermediate Meisenheimer complex. libretexts.org
Derivatization of this compound more commonly involves reactions at the phenolic hydroxyl group, which is a versatile functional handle for synthesizing a variety of derivatives.
Ether Synthesis: The hydroxyl group can be readily converted to an ether through Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide.
Ester Synthesis: Esterification can be achieved by reacting the phenol (B47542) with an acyl chloride or a carboxylic anhydride in the presence of a base or an acid catalyst. nih.gov
Table 2: Examples of Derivative Synthesis from the Hydroxyl Group of this compound
| Reaction Type | Reagents | Product Class |
| Etherification | 1. NaOH2. R-X | Aryl ethers |
| Esterification | RCOCl, Pyridine | Aryl esters |
Reduction Reactions of Nitro-Substituted Analogues to Amines
Should a nitro group be introduced into the this compound molecule, for instance at the C6 position, it can be selectively reduced to an amino group. This transformation is valuable for the synthesis of various functionalized derivatives. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like tin(II) chloride in hydrochloric acid or sodium dithionite. The selective reduction of a nitro group in the presence of a chloro substituent on a phenol ring is a well-established transformation.
Oxidation Reactions, Particularly at the Methoxy (B1213986) Group
The oxidation of phenols can be complex, often leading to the formation of quinones or degradation of the aromatic ring. libretexts.org Strong oxidizing agents are likely to cause cleavage of the aromatic ring of this compound. The difluoromethoxy group is generally stable to mild oxidizing conditions. However, under harsh oxidative conditions, its stability may be compromised. The selective oxidation of other parts of the molecule without affecting the phenol and difluoromethoxy groups would require careful selection of reagents and reaction conditions.
Chemoselectivity and Regioselectivity in Synthetic Transformations
Regioselectivity in the synthesis and reactions of this compound is primarily observed in electrophilic aromatic substitution reactions. The directing effects of the hydroxyl, chloro, and difluoromethoxy groups determine the position of substitution. As the hydroxyl group is the strongest activating group, it exerts the dominant directing effect, leading to substitution primarily at the ortho positions, with the C6 position being the most probable due to steric hindrance at C2.
Chemoselectivity is a key consideration when multiple reactive sites are present in the molecule. For instance, in Friedel-Crafts acylation, there is a competition between C-acylation (on the aromatic ring) and O-acylation (at the hydroxyl group). orgsyn.org The choice of catalyst and reaction conditions can influence the outcome. Similarly, when performing reactions on a derivative of this compound that contains other functional groups, the choice of reagents is crucial to ensure that the desired transformation occurs without affecting other parts of the molecule. For example, the reduction of a nitro group can be achieved chemoselectively in the presence of the chloro and difluoromethoxy groups.
Computational and Theoretical Investigations of 4 Chloro 2 Difluoromethoxy Phenol
Electronic Structure and Reactivity Predictions of Difluoromethoxy-Containing Phenols
The introduction of a difluoromethoxy (-OCF₂H) group significantly alters the electronic landscape of a phenol (B47542) ring. The high electronegativity of the fluorine atoms creates a strong dipole moment within the -OCF₂H group. This has a profound inductive effect, withdrawing electron density from the oxygen atom and, consequently, from the aromatic ring.
Theoretical studies on related difluorocarbene species, which share the F-C-F structural motif, highlight the unique electronic nature of geminal fluorine substitution. Fluorine atoms stabilize the carbene center through two opposing forces: σ-orbital electron withdrawal due to high electronegativity and π-orbital back-bonding from fluorine's lone pairs into the empty p-orbital of the carbon. orgsyn.org This "push-pull" effect results in a more stable, singlet carbene state that preferentially reacts with electron-rich nucleophiles. orgsyn.org While not a carbene, the carbon in the difluoromethoxy group experiences similar, albeit less pronounced, electronic influences that modulate its reactivity and the reactivity of the entire molecule.
Computational predictions suggest that the electron-withdrawing nature of the -OCF₂H group influences the reactivity of the phenol. For instance, studies on the radical reactivity of similar fluorinated alkoxy groups indicate that they can participate in radical addition reactions to arenes and heteroarenes. nih.gov This suggests that 4-Chloro-2-(difluoromethoxy)phenol could undergo specific radical-mediated transformations. Furthermore, the electronic properties impact the acidity of the phenolic proton and the nucleophilicity of the aromatic ring, guiding predictions for its behavior in various chemical reactions.
Hydrogen Bonding Capabilities and Donor Properties of the Difluoromethyl Group
A defining feature of the difluoromethyl group is its capacity to act as a hydrogen bond (HB) donor. The highly polarized C-H bond, resulting from the electron-withdrawing effects of the two adjacent fluorine atoms, imparts a significant partial positive charge on the hydrogen atom, enabling it to engage in hydrogen bonding. beilstein-journals.org This property is a cornerstone of its use as a bioisostere for hydroxyl and thiol groups. beilstein-journals.org
Quantum mechanical calculations have quantified the strength of these interactions, with CF₂H···O binding energies estimated to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.org Experimental studies using ¹H NMR analysis have determined hydrogen bond acidity parameters (A) for various difluoromethyl-containing compounds. These studies show that the HB donor capacity of the difluoromethyl group is comparable to that of thiophenols, anilines, and amines, though it is a substantially weaker donor than hydroxyl or amide N-H groups. beilstein-journals.orgsemanticscholar.orgalfa-chemistry.comacs.org The direct attachment of the CF₂H group to aromatic systems can enhance its hydrogen bond donation ability. beilstein-journals.org
| Compound Series | Hydrogen Bond Acidity (A) Range | Reference |
|---|---|---|
| Difluoromethylated Anisoles | 0.094–0.126 | acs.org |
| Difluoromethylated Thioanisoles | 0.085–0.116 | acs.org |
Computational Studies on Bioisosteric Relationships of the Difluoromethoxy Group
The difluoromethoxy group is widely regarded as a valuable bioisostere in medicinal chemistry. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Computational studies are essential for understanding the basis of these relationships by comparing steric, electronic, and conformational properties.
The -OCF₂H group is frequently employed as a more lipophilic and metabolically stable mimic of a hydroxyl (-OH) group or a thiol (-SH) group. beilstein-journals.orgacs.orgtandfonline.com Its ability to act as an HB donor, albeit weaker than an -OH group, allows it to replicate key interactions with biological targets. beilstein-journals.orgacs.org Furthermore, the difluoromethoxy group can serve as a bioisostere for a methoxy (B1213986) (-OCH₃) group. While electronically different, the difluoroethyl group (a related moiety) has been shown to mimic the steric and electronic features of a methoxy group, often leading to improved metabolic stability. nih.gov
Theoretical evaluations of properties such as molecular volume, surface electrostatic potential, and lipophilicity underpin these applications. Studies have shown that the effect of the CF₂H group on lipophilicity is highly dependent on the functional group to which it is attached. acs.org This context-dependent nature highlights the importance of specific computational analysis for each molecular scaffold, such as this compound, to rationally design molecules with desired pharmacological profiles. tandfonline.com
Applications and Structure Activity Relationship Sar Studies
Role as a Versatile Intermediate in Organic Synthesis
4-Chloro-2-(difluoromethoxy)phenol serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its phenolic hydroxyl group and chloro-substituent provide reactive sites for a variety of chemical transformations. For instance, the phenolic hydroxyl can be readily converted into an ether or ester, or participate in coupling reactions. The chloro group, while less reactive, can also be a site for modification or can influence the reactivity of the aromatic ring.
A notable application of related phenolic compounds is in the synthesis of 2,5-disubstituted oxadiazoles. nih.gov This process typically begins with the nitration of a chlorophenol, followed by reduction of the nitro group to an amine, which then serves as a precursor for building the oxadiazole ring. nih.gov This multi-step synthesis highlights the role of the substituted phenol (B47542) as a foundational scaffold. nih.gov
The difluoromethoxy group itself can be introduced onto a phenolic ring through various methods. One common procedure involves the use of sodium chlorodifluoroacetate as a difluorocarbene precursor, which then reacts with a phenolate (B1203915) to form the aryl difluoromethyl ether. orgsyn.org This reaction provides a direct route to incorporating the OCF2H moiety, a key structural element in many modern pharmaceuticals. orgsyn.orgnih.gov
Applications in Pharmaceutical Chemistry and Drug Discovery
The incorporation of this compound and its derivatives into drug discovery programs is driven by the advantageous properties associated with its chemical structure.
The this compound core serves as a valuable scaffold for the design of new bioactive molecules. researchgate.net Medicinal chemists can systematically modify the scaffold to explore the structure-activity relationship (SAR) and optimize for desired pharmacological properties. nih.gov For example, new analogues can be designed by introducing various substituents at different positions on the phenyl ring or by modifying the phenolic hydroxyl group. nih.gov
One strategy involves using the phenol as a template for creating libraries of related compounds. For instance, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated for their anticancer activity. nih.gov This approach allows for the rapid exploration of chemical space and the identification of promising lead compounds. nih.gov
The difluoromethoxy (OCF2H) group is a key feature that significantly influences the physicochemical properties and biological activity of molecules. nih.govresearchgate.netacs.org It is often considered a bioisostere of other functional groups, meaning it can replace them without drastically altering the molecule's shape, yet it can improve properties like metabolic stability, lipophilicity, and receptor binding affinity. nih.govacs.org
The high electronegativity of the fluorine atoms in the difluoromethoxy group can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with biological targets. researchgate.net Furthermore, the CF2H group can act as a hydrogen bond donor, which can be crucial for forming strong interactions with protein targets. nih.gov The replacement of a methoxy (B1213986) group with a difluoromethoxy group, for example, can lead to enhanced metabolic stability by blocking a common site of oxidative metabolism. acs.org
The following table summarizes the key properties imparted by the difluoromethoxy group:
| Property | Influence of Difluoromethoxy Group | Reference |
| Lipophilicity | Increases lipophilicity, which can improve cell membrane permeability. | nih.gov |
| Metabolic Stability | Enhances metabolic stability by blocking sites of oxidative metabolism. | acs.org |
| Receptor Binding | Can act as a hydrogen bond donor, enhancing binding affinity to target proteins. | nih.gov |
| Electronic Properties | Alters the electronic nature of the molecule due to the high electronegativity of fluorine. | researchgate.net |
Derivatives of this compound have been investigated for their interaction with various biological targets. For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were designed as potential tubulin inhibitors. nih.gov Molecular docking studies were performed to predict the binding mode of these compounds within the colchicine (B1669291) binding site of tubulin. nih.gov
In other research, derivatives of a 2-chlorobenzamide (B146235) scaffold were studied as antagonists for the P2X7 receptor, a target for inflammatory conditions. nih.gov These studies involve assessing the binding affinity of the compounds to the receptor and identifying the key structural features responsible for potent antagonism. nih.gov Such target identification and binding studies are crucial for understanding the mechanism of action and for guiding further optimization efforts. nih.govnih.gov
Once a lead compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. nih.gov This often involves a multiparameter optimization process where chemists aim to enhance desirable properties while minimizing undesirable ones. nih.gov
A common strategy is to make systematic structural modifications to the lead compound and evaluate the impact on its activity. nih.gov For instance, in the development of tubulin inhibitors, various aryl groups were introduced onto the 1,3,4-oxadiazole (B1194373) ring of the 4-chloro-2-aminophenol scaffold to identify the substitution pattern that resulted in the highest anticancer activity. nih.gov
The ultimate goal of these research efforts is the design of novel therapeutic agents with improved efficacy and safety profiles. nih.gov Derivatives of this compound have shown promise in various therapeutic areas.
For example, the 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol derivative demonstrated significant anticancer activity against several cancer cell lines. nih.gov In another study, a 2-chlorobenzamide derivative was identified as a potent and centrally penetrable P2X7 receptor antagonist, suggesting its potential for treating neuroinflammatory diseases. nih.gov
The design of these potential therapeutic agents often involves a rational, structure-based approach where the three-dimensional structure of the target protein is used to guide the design of complementary ligands. nih.gov
Applications in Agrochemical Research
The structural motif of a halogenated phenol ether, particularly one containing a difluoromethoxy group, is of significant interest in modern agrochemical research. While direct applications of this compound as a commercialized agrochemical are not documented, its structural components are present in several advanced herbicides. The inclusion of the difluoromethoxy (-OCHF₂) group is a key strategy in the design of new active ingredients, valued for its ability to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for herbicidal efficacy.
Research in the 21st century has focused on developing pesticides with high efficacy, low toxicity, and environmental compatibility. Within this framework, complex molecules incorporating a difluoromethoxy-substituted aromatic ring have been successfully developed and commercialized. These compounds often belong to the phenylpyrazole class of herbicides.
A prominent example is Pyraflufen-ethyl , a potent herbicide used for controlling broad-leaved weeds in cereal crops. ambeed.com Its chemical structure, ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate, features a chloro- and difluoromethoxy-substituted pyrazole (B372694) ring, which is a bioisostere of the phenol ring in the target compound. ambeed.comsigmaaldrich.com
Another significant herbicide developed through structural optimization is Pyroxasulfone . Its structure, 3-{[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole, also contains the 5-(difluoromethoxy)-1-methyl-pyrazole core. google.com Pyroxasulfone is noted for its excellent pre-emergence activity against grass and small-seeded broadleaf weeds in crops like corn and soybeans. google.com
The development of these herbicides illustrates a key strategy in agrochemical design: the use of active substructure splicing, where known active chemical moieties are combined to create novel molecules with enhanced properties. sigmaaldrich.com The recurring presence of the difluoromethoxy group highlights its importance in achieving the desired biological activity in modern herbicides. nih.gov
Table 1: Examples of Commercial Herbicides Containing the Difluoromethoxy Moiety
| Herbicide Name | Chemical Structure | Weeds Controlled |
|---|---|---|
| Pyraflufen-ethyl | ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate | Broad-leaved weeds (e.g., Galium aparine) ambeed.com |
| Pyroxasulfone | 3-{[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole | Grass and small-seeded broadleaf weeds google.com |
Many herbicides containing the phenylpyrazole or diphenyl ether structure, including those with difluoromethoxy groups like Pyraflufen-ethyl, act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO) . ambeed.comsigmaaldrich.com PPO is a critical enzyme in the biosynthesis pathway of both chlorophyll (B73375) (in plants) and heme (in plants and animals).
The mechanism proceeds as follows:
Inhibition of PPO: The herbicide molecule binds to the active site of the PPO enzyme, preventing it from catalyzing the oxidation of protoporphyrinogen IX (Protogen) to protoporphyrin IX (Proto IX). ambeed.com
Accumulation of Protogen: This blockage leads to the accumulation of the substrate, Protogen, which then diffuses out of its normal location in the chloroplast.
Extracellular Oxidation: Outside the chloroplast, non-enzymatic oxidation of Protogen to Proto IX occurs.
Photosensitization and Peroxidation: The newly formed Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen. This initiates a cascade of lipid peroxidation, destroying cell membranes. japsonline.com
Cell Death: The loss of membrane integrity leads to rapid leakage of cellular contents, resulting in cell desiccation, necrosis (tissue death), and ultimately the death of the weed. japsonline.com
This mode of action is typically rapid, with visible symptoms appearing within hours of application in the presence of light. Herbicides that inhibit PPO are valued for their effectiveness at low application rates and their broad spectrum of activity. sigmaaldrich.com
The relationship between the chemical structure of these herbicides and their biological activity (SAR) is a subject of detailed research, aimed at optimizing efficacy and crop safety. Studies on PPO inhibitors related to the this compound scaffold reveal several key principles.
For phenylpyrazole herbicides like Pyraflufen-ethyl, the nature and position of substituents on the aromatic rings are crucial. In the development of related diphenyl ether herbicides, it was found that substitutions on the meta-position of the phenyl ring were generally highly active. ambeed.com Furthermore, moving a trifluoromethyl (CF₃) group from the para- to the meta-position in a related structure resulted in a complete loss of herbicidal activity, demonstrating high positional sensitivity. ambeed.com
In the development of Pyroxasulfone, systematic structural modifications revealed important SAR insights:
Alkyl Groups: Changing the size of alkyl groups (e.g., from methyl to ethyl) on the 4,5-dihydro-1,2-oxazole ring influenced the spectrum of weeds controlled. For instance, certain substitutions were required to achieve sufficient activity against specific weeds like Setaria viridis (green foxtail). google.com
Aromatic Substituents: The introduction of substituents at the 2-position of a benzene (B151609) ring (a component in early-stage developmental analogues) yielded higher herbicidal activity compared to substitutions at the 3- or 4-positions, suggesting that steric effects at this position are important for activity. google.com
Molecular docking studies on newly designed phenylpyrazole PPO inhibitors have shown that specific interactions, such as hydrogen bonds with amino acid residues like ARG-98 and π-π stacking with residues like PHE-392 in the enzyme's active site, are critical for potent inhibition. sigmaaldrich.com
Table 2: Summary of Structure-Activity Relationship (SAR) Findings
| Structural Moiety | Modification | Impact on Herbicidal Activity | Reference |
|---|---|---|---|
| Phenyl Ring | Moving a CF₃ substituent from para- to meta-position | Complete loss of activity in test compounds. | ambeed.com |
| Phenyl Ring | Introduction of a substituent at the 2-position | Higher activity compared to 3- or 4-position substitution in developmental analogues. | google.com |
| Heterocyclic Ring | Variation of alkyl group size | Modulated the spectrum of weeds controlled. | google.com |
| Overall Molecule | Formation of hydrogen bonds and π-π stacking with PPO enzyme residues | Essential for high inhibitory potency. | sigmaaldrich.com |
Catalysis Research Involving this compound Ligands
Based on available scientific literature and patent databases, there is no documented research on the specific use of this compound as a ligand in catalytic systems. While related phenol derivatives and Schiff bases incorporating a difluoromethoxy phenol component have been synthesized for applications such as fluorescent chemosensors for metal ions japsonline.comresearchgate.net, their subsequent use in asymmetric synthesis or to influence reaction kinetics has not been reported. Therefore, the following subsections cannot be addressed with scientifically accurate and verifiable information.
No data available.
No data available.
Applications in Materials Science Research
The unique substitution pattern of this compound, featuring both halogen and fluorinated ether functionalities on a phenolic backbone, presents intriguing possibilities for its use in the creation of novel materials.
Synthesis of Advanced Materials with Specific Properties
The inherent characteristics of this compound make it a candidate for incorporation into high-performance materials. The difluoromethoxy group is known to impart desirable properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. The chlorine atom can further enhance flame retardancy and modify the reactivity of the aromatic ring.
The phenolic hydroxyl group serves as a key reactive site for polymerization reactions. It can readily participate in condensation polymerizations to form a variety of polymers, including polyethers, polyesters, and polycarbonates. By incorporating this compound as a monomer or co-monomer, it is theoretically possible to synthesize polymers with a tailored combination of properties. For instance, the resulting materials could exhibit enhanced resistance to harsh chemical environments, improved thermal stability, and specific surface properties like hydrophobicity, which are often associated with fluorinated polymers.
Development of Polymers and Coatings
The development of new polymers and coatings with advanced functionalities is a continuous pursuit in materials science. While direct examples involving this compound are not prevalent in existing literature, the principles of polymer chemistry suggest its potential utility.
In the realm of polymer synthesis, this phenol could be a valuable monomer. For example, in the synthesis of poly(aryl ether)s, the phenolic group can react with activated aromatic dihalides. The resulting polymers would feature the difluoromethoxy and chloro- moieties as pendant groups, influencing the polymer's solubility, glass transition temperature, and dielectric properties.
Metabolic Pathways and Environmental Fate Studies
Biotransformation Studies in Biological Systems
The biotransformation of a xenobiotic compound like 4-Chloro-2-(difluoromethoxy)phenol is a critical determinant of its biological activity and residence time in an organism. This process primarily occurs in the liver and involves two main phases of metabolism. mhmedical.com
Phase I metabolism typically introduces or exposes functional groups, often through oxidation, reduction, or hydrolysis, catalyzed mainly by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govfrontiersin.org These enzymes are found in high concentrations in the liver and are responsible for metabolizing a vast array of foreign compounds. nih.govnih.gov For an aromatic compound like this compound, CYP-mediated oxidation could potentially occur on the benzene (B151609) ring, leading to hydroxylated products. However, the difluoromethoxy group (–OCF₂H) is specifically incorporated into molecules to enhance metabolic stability and is generally resistant to the O-dealkylation that is common for methoxy (B1213986) (–OCH₃) groups. nih.gov This resistance prevents the formation of potentially estrogenic metabolites that could arise from demethylation. nih.gov
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, making them more water-soluble and easier to excrete. wikipedia.orgnih.gov The phenolic hydroxyl group of this compound is a prime site for glucuronidation, a common Phase II reaction. wikipedia.orgnih.gov In this process, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the phenol (B47542), forming a glucuronide conjugate. wikipedia.orgnih.gov This conjugation significantly increases the water solubility of the compound, facilitating its elimination from the body via urine or bile. wikipedia.orgnih.gov Studies on other phenolic compounds have shown that glucuronidation can be a major clearance pathway, sometimes leading to poor oral bioavailability due to extensive first-pass metabolism. nih.gov
The table below summarizes the probable biotransformation pathways for this compound.
Table 1: Potential Biotransformation Pathways for this compound| Metabolic Phase | Reaction Type | Enzyme Family | Potential Outcome |
|---|---|---|---|
| Phase I | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Minor pathway; formation of catechols or other hydroxylated derivatives. The difluoromethoxy group is generally stable. |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Major pathway; conjugation of the phenolic hydroxyl group to form a water-soluble glucuronide. |
Formation of Reactive Metabolites and Strategies for Minimization
A significant concern in drug development and chemical safety assessment is the formation of reactive metabolites, which are chemically unstable molecules that can bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.govbenthamscience.com Phenolic compounds can be oxidized to form reactive quinone or quinone-imine intermediates. researchgate.net
Medicinal chemistry employs several strategies to minimize the formation of reactive metabolites. nih.govnih.gov These strategies are critical for designing safer chemical compounds.
Table 2: Strategies to Minimize Reactive Metabolite Formation
| Strategy | Mechanism | Relevance to this compound |
|---|---|---|
| Blocking Metabolic Sites | Introducing atoms or groups (like fluorine) that are resistant to metabolism at a site known to undergo bioactivation. nih.govresearchgate.net | The difluoromethoxy group blocks potential O-dealkylation and subsequent oxidation that could occur with a methoxy group, thus preventing the formation of certain reactive species. nih.gov |
| Steric Hindrance | Incorporating bulky groups near a potential site of bioactivation to physically block enzyme access. | The difluoromethoxy group, while not exceptionally bulky, can influence the conformation and electronic properties of the molecule, potentially hindering enzymatic attack. |
| Altering Electronic Properties | Introducing electron-withdrawing groups to make the aromatic ring less susceptible to oxidation. | The fluorine atoms in the difluoromethoxy group are highly electronegative, which can decrease the electron density of the aromatic ring and make it less prone to oxidative metabolism. nih.gov |
| Promoting Detoxification | Designing the molecule to favor detoxification pathways (like glucuronidation) over bioactivation pathways. nih.gov | The presence of a readily conjugatable phenol group promotes rapid glucuronidation, which is a detoxification pathway that can efficiently clear the compound before it undergoes bioactivation. nih.govnih.gov |
Environmental Transformation Products and Pathways of Related Agrochemicals
When agrochemicals are introduced into the environment, they are subjected to various degradation processes, including biotic (microbial) and abiotic (photolysis, hydrolysis) transformations. iastate.eduyoutube.com The resulting transformation products can sometimes be as or more persistent and toxic than the parent compound. nih.govresearchgate.net
The environmental fate of this compound would be influenced by its structure, which combines a chlorinated phenol with a difluoromethoxy group. Chlorophenols are a known class of environmental pollutants, and their degradation has been studied. Microbial degradation is a key process, often involving hydroxylation and ring cleavage. nih.govresearchgate.net For instance, studies on the herbicide 4-chloro-2-methylphenoxyacetate have shown that bacteria can cleave the side chain to form 5-chloro-o-cresol. nih.gov
The difluoromethoxy group is a feature of modern pesticides, designed to enhance efficacy and metabolic stability in the target organism. nih.gov In the environment, this stability could translate to increased persistence. The degradation of such fluorinated compounds is an area of active research. dntb.gov.ua Abiotic degradation through photolysis (degradation by sunlight) and hydrolysis (reaction with water) are also important pathways for pesticides. iastate.eduresearchgate.net The chlorine atom and the aromatic ring are susceptible to photolytic degradation. Hydrolysis is a primary degradation route for many pesticides, especially esters, but is less likely to be the main pathway for the stable ether linkage in the difluoromethoxy group. iastate.edu
Pharmacokinetic Considerations related to Difluoromethoxy Moieties
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. mhmedical.com The incorporation of fluorine, and specifically moieties like the difluoromethoxy group, is a widely used strategy in medicinal chemistry to optimize the pharmacokinetic profile of a drug candidate. nih.govresearchgate.netnih.gov
Absorption and Distribution: The addition of fluorine can modulate a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and its distribution throughout the body. nih.gov The difluoromethoxy group can enhance membrane permeability, potentially leading to improved oral absorption and bioavailability. nih.gov
Metabolism: A primary reason for introducing a difluoromethoxy group is to increase metabolic stability. nih.govresearchgate.net It acts as a bioisostere for the more metabolically labile methoxy group. By resisting enzymatic cleavage (O-dealkylation) by cytochrome P450 enzymes, the difluoromethoxy group can significantly reduce the rate of metabolic clearance, prolonging the compound's half-life in the body. nih.govnih.gov
The strategic placement of the difluoromethoxy group can thus lead to a more robust drug candidate with an improved pharmacokinetic profile, characterized by better absorption, lower clearance, and a longer duration of action. nih.govnih.gov
Table 3: Impact of the Difluoromethoxy Moiety on Pharmacokinetic Properties
| Pharmacokinetic Parameter | Effect of Difluoromethoxy Group | Rationale |
|---|---|---|
| Metabolic Stability | Increased | Resistance to oxidative metabolism, particularly O-dealkylation by CYP enzymes. nih.govresearchgate.net |
| Oral Bioavailability | Often Improved | Enhanced membrane permeability and reduced first-pass metabolism. nih.govnih.gov |
| Metabolic Clearance | Decreased | Blocking of a key metabolic site leads to a slower rate of elimination from the body. nih.gov |
| Half-Life (t½) | Increased | A lower clearance rate results in a longer duration of the compound in the systemic circulation. |
Advanced Research Techniques and Future Directions
Spectroscopic Analysis for Structural Elucidation (NMR, HRMS)
The unambiguous identification and characterization of 4-Chloro-2-(difluoromethoxy)phenol rely on sophisticated spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for confirming its molecular structure.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the compound. For this compound, HRMS can distinguish its exact mass from other molecules with the same nominal mass. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, further aid in its identification. uni.lu
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 195.00189 |
| [M+Na]⁺ | 216.98383 |
| [M-H]⁻ | 192.98733 |
| [M+K]⁺ | 232.95777 |
Data sourced from predicted values, which are calculated based on the compound's structure. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are crucial for elucidating the detailed connectivity and environment of atoms within the molecule.
1H NMR: The proton spectrum would show distinct signals for the aromatic protons, the phenolic hydroxyl proton (–OH), and a characteristic triplet for the proton of the difluoromethoxy group (–OCF2H ) due to coupling with the two adjacent fluorine atoms. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing chlorine atom and the difluoromethoxy group. chemicalbook.comchemicalbook.com
13C NMR: The carbon spectrum would reveal signals for each of the seven unique carbon atoms. The carbon of the difluoromethoxy group (–OC F2H) would appear as a triplet due to one-bond coupling with the two fluorine atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 groups, although only CH groups are present on the aromatic ring of this compound. chemicalbook.comchemicalbook.comlibretexts.org
19F NMR: This technique is highly specific for fluorine-containing compounds and would show a doublet for the two equivalent fluorine atoms, arising from coupling to the single proton in the difluoromethoxy group. rsc.org
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to the active site of a biological target, typically a protein. ufms.brnih.gov This analysis is fundamental in drug discovery for predicting binding affinity and understanding the molecular basis of a compound's activity.
The difluoromethoxy (–OCF2H) group is of particular interest in this context. Unlike the more common trifluoromethoxy (–OCF3) group, the –OCF2H group can act as a hydrogen bond donor through its single hydrogen atom. nih.govnih.gov This capability adds a valuable interaction potential that can enhance binding specificity and affinity to a biological target. nih.gov
Key Interactions for this compound in a Binding Site:
Hydrogen Bonding: The phenolic –OH group is a strong hydrogen bond donor and acceptor. The oxygen of the difluoromethoxy group can act as a hydrogen bond acceptor, while its hydrogen can act as a donor. nih.govnih.gov
Halogen Bonding: The chlorine atom on the aromatic ring can participate in halogen bonding, an often-overlooked but significant non-covalent interaction.
Hydrophobic and Aromatic Interactions: The chloro-substituted phenyl ring can engage in hydrophobic, pi-pi stacking, or pi-cation interactions with corresponding residues in the protein's active site.
Studies on related fluorinated phenols and oxadiazole derivatives have demonstrated the importance of these interactions in determining biological activity, for instance, as anti-inflammatory agents. ufms.brnih.gov Docking simulations for this compound would allow researchers to generate hypotheses about its potential biological targets and guide the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. researchgate.net
For a molecule like this compound, a QSAR model would be built using a dataset of similar phenolic compounds with known biological activities. nih.govcas.cn The model would quantify various molecular features, known as descriptors, for each compound.
Table 2: Relevant Descriptors for QSAR Modeling of this compound
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | Dipole moment, Atomic charges, Electronegativity | Describes the electronic distribution and ability to participate in electrostatic interactions. The electronegative fluorine and chlorine atoms are key contributors. nih.gov |
| Steric | Molecular volume, Surface area, Shape indices | Defines the size and shape of the molecule, which is critical for fitting into a receptor's binding pocket. |
| Hydrophobic | LogP (partition coefficient) | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes and its metabolic stability. nih.gov |
| Topological | Connectivity indices | Numerically describes the branching and connectivity of atoms within the molecule. |
The model is established using a "training set" of molecules and then validated using a "test set" to ensure its predictive power. nih.gov A robust QSAR model could rapidly screen virtual libraries of related difluoromethoxy phenols, prioritizing the most promising candidates for synthesis and biological testing, thereby accelerating the discovery process.
Site-Selective Difluoromethylation of Complex Biomolecules
The direct and selective introduction of a difluoromethyl (–CF2H) or difluoromethoxy (–OCF2H) group onto a complex molecule, known as late-stage functionalization, is a significant challenge in synthetic chemistry. Developing methods for the site-selective difluoromethylation of phenols is crucial for creating derivatives of biologically active molecules.
Traditional methods often require harsh conditions or the use of ozone-depleting substances. researchgate.net Modern research focuses on milder and more selective approaches. For instance, visible-light-driven photoredox catalysis has emerged as a powerful tool for generating difluoromethyl radicals from precursors like sodium difluoromethanesulfinate. nih.gov These radicals can then react with specific sites on a target molecule.
Another advanced strategy involves the use of transition-metal catalysts, such as palladium or nickel complexes, which can direct the difluoromethylation to a specific C-H bond on an aromatic ring, offering high regioselectivity. The challenge lies in controlling which of the available C-H bonds is functionalized. For a substrate like 4-chlorophenol, a catalyst system would need to selectively target the position ortho to the hydroxyl group for the synthesis of this compound.
Radiochemistry Applications and Isotopic Labeling (e.g., 18F-difluoromethylation)
Positron Emission Tomography (PET) is a powerful molecular imaging technique used in clinical diagnostics and drug development. It relies on radiotracers labeled with a positron-emitting isotope, with Fluorine-18 (18F) being the most widely used due to its optimal half-life (109.8 minutes) and low positron energy. mdpi.com
The difluoromethoxy group is an attractive target for 18F-labeling. Introducing 18F into the –OCF2H group of a bioactive molecule creates a PET tracer that can be used to visualize and quantify biological processes in vivo. The development of methods for 18F-difluoromethylation is an active area of research.
Recent advances have focused on two main strategies:
18F-Fluorination: This involves reacting a precursor molecule, such as an aryl-OCFHBr, with [18F]fluoride to displace the bromine atom, forming the aryl-O[18F]CFH group.
18F-Difluoromethylation: This approach uses a reagent that already contains the 18F label, such as an [18F]difluorocarbene or [18F]CF2H radical, which is then attached to the target molecule. mdpi.com
Successfully applying these methods to create 18F-labeled this compound would enable its use as a PET tracer to study its distribution, metabolism, and interaction with biological targets in living systems.
Future Perspectives in Difluoromethoxy Chemistry and its Expanding Utility
The unique properties of the difluoromethoxy group ensure its continued and expanding role in scientific research. The future of chemistry involving this functional group, as exemplified by this compound, is pointed in several exciting directions.
Medicinal Chemistry: The ability of the –OCF2H group to act as a "chameleon" by altering its lipophilicity based on its environment, and its capacity as a hydrogen bond donor, will be further exploited in drug design. nih.govscilit.com We can expect to see more drug candidates containing this moiety, designed to have improved metabolic stability, enhanced target affinity, and better pharmacokinetic profiles. nih.gov
Synthetic Methodology: A primary goal will be the development of more efficient, scalable, and environmentally benign methods for introducing the –OCF2H group. Advances in catalysis, particularly in late-stage C-H functionalization, will make it easier to synthesize complex molecules containing this group, accelerating structure-activity relationship (SAR) studies. nih.gov
Agrochemicals: Similar to pharmaceuticals, the difluoromethoxy group will be used to create next-generation pesticides and herbicides with improved efficacy and environmental profiles.
Materials Science: The polar nature of the C-F bonds within the difluoromethoxy group can be harnessed to create advanced materials, such as liquid crystals, polymers, and functional coatings with unique dielectric and surface properties.
PET Imaging: As radiolabeling techniques for 18F-difluoromethylation become more robust and automated, the library of PET tracers containing this group will expand, enabling new avenues of research in neuroscience, oncology, and cardiology. mdpi.com
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-2-(difluoromethoxy)phenol, and how can reaction efficiency be optimized?
The difluoromethoxy group can be introduced via nucleophilic substitution using sodium 2-chloro-2,2-difluoroacetate under basic conditions. A typical procedure involves reacting 4-chloro-2-hydroxyphenol with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate in DMF at 60–80°C. Gas evolution (CO₂) necessitates an oil bubbler for pressure control. Purification via column chromatography (hexanes/ethyl acetate) or recrystallization yields the product. Reaction efficiency depends on stoichiometry, solvent polarity, and temperature gradients .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm substituent positions via H and C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, difluoromethoxy CF₂ at δ ~110 ppm in F NMR).
- Mass Spectrometry : High-resolution MS (ESI/TOF) verifies molecular ion [M-H]⁻ at m/z 208.01.
- X-ray Crystallography : Use SHELXL for structure refinement (ORTEP-III for visualization) to resolve bond angles and torsional strain in the difluoromethoxy group .
Q. How should researchers assess the stability of this compound under varying conditions?
- Oxidative Stability : Expose to MnO₂ at pH 4–7 (0.1 M acetate buffer) and monitor degradation via HPLC. Degradation products may include quinones or dimerized species via radical coupling .
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for phenolic derivatives).
- Storage : Store at <15°C in amber vials to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic effects:
- The electron-withdrawing Cl and CF₂O groups reduce aromatic ring electron density, directing electrophilic attacks to the para position of the hydroxyl group.
- Solvent effects (PCM model) predict solubility trends in polar aprotic solvents (DMF > DMSO). Software: Gaussian, ORCA .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F or modifying the hydroxyl group to esters) and test against cancer cell lines (MTT assay). For example, 4-chloro-2-((5-aryl-oxadiazolyl)amino)phenol derivatives showed IC₅₀ values of 2–8 µM in breast cancer models .
- Target Validation : Use molecular docking (AutoDock Vina) to predict binding to kinases or DNA topoisomerases. Discrepancies between in vitro and in silico data may arise from membrane permeability differences .
Q. How can mechanistic studies elucidate the degradation pathways of this compound in environmental systems?
- Isotopic Labeling : Use O-labeled H₂O to track hydroxylation steps during MnO₂-mediated oxidation.
- Radical Trapping : Add TEMPO to quench phenoxy radicals; analyze intermediates via LC-MS/MS. Evidence suggests dimerization (m/z 415.02) and quinone (m/z 222.98) formation .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Disorder in CF₂O Group : Use SHELXL’s PART instruction to model partial occupancy.
- Twinned Crystals : Apply the HKLF 5 format in SHELXL for data integration. High-resolution data (<1.0 Å) improves R-factor convergence .
Methodological Notes
- Contradictory Data : Replicate experiments under controlled humidity/temperature. For example, conflicting melting points may stem from polymorphic forms; use PXRD to differentiate.
- Safety Protocols : Follow ACS guidelines for handling irritants (H315/H319). Use nitrile gloves and fume hoods during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
